molecular formula C6H14ClN B1446843 Hex-5-en-3-amine hydrochloride CAS No. 852879-02-8

Hex-5-en-3-amine hydrochloride

Cat. No.: B1446843
CAS No.: 852879-02-8
M. Wt: 135.63 g/mol
InChI Key: CDVTZJRSOZOAAA-UHFFFAOYSA-N
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Description

Hex-5-en-3-amine hydrochloride is an organic compound with the molecular formula C6H14ClN. It is a hydrochloride salt of Hex-5-en-3-amine, characterized by the presence of an amine group and a double bond in its structure. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hex-5-en-3-amine hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of (1-ethyl-but-3-enyl)-carbamic acid methyl ester with potassium hydroxide in diethylene glycol at elevated temperatures. The resulting product is then treated with hydrochloric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

Hex-5-en-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, forming various substituted amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various amine derivatives, oxides, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Hex-5-en-3-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Hex-5-en-3-amine hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. This compound can also participate in nucleophilic attacks, altering the chemical environment of its targets .

Comparison with Similar Compounds

Similar Compounds

    Hexamethylenetetramine: A versatile reagent in organic synthesis, known for its stability and reactivity.

    Triethylenetetramine: Used as a chelating agent in medical applications, particularly for treating Wilson’s disease.

Uniqueness

Hex-5-en-3-amine hydrochloride is unique due to its specific structure, which includes both an amine group and a double bond. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

hex-5-en-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-3-5-6(7)4-2;/h3,6H,1,4-5,7H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVTZJRSOZOAAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC=C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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